molecular formula C22H23NO6 B13146751 1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione CAS No. 110037-65-5

1,5-Dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione

Cat. No.: B13146751
CAS No.: 110037-65-5
M. Wt: 397.4 g/mol
InChI Key: JEBVWXUCXLPKHD-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes hydroxyl, nitro, and isobutyl groups attached to the anthracene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of 1,5-dihydroxy-2,6-diisobutylanthracene-9,10-dione using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 1,5-dihydroxy-2,6-diisobutyl-4-aminoanthracene-9,10-dione.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their function. The compound may also act as an inhibitor of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dihydroxy-4-nitroanthracene-9,10-dione: Lacks the isobutyl groups, making it less hydrophobic.

    1,5-Dihydroxy-2,6-dimethyl-4-nitroanthracene-9,10-dione: Contains methyl groups instead of isobutyl groups, affecting its steric and electronic properties.

    1,5-Dihydroxy-2,6-diisopropyl-4-nitroanthracene-9,10-dione: Contains isopropyl groups, which may influence its solubility and reactivity.

Uniqueness

1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione is unique due to the presence of isobutyl groups, which enhance its hydrophobicity and may affect its interaction with biological membranes and proteins. This structural feature can influence its solubility, reactivity, and overall biological activity, making it a compound of interest in various research fields.

Properties

CAS No.

110037-65-5

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

1,5-dihydroxy-2,6-bis(2-methylpropyl)-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C22H23NO6/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23(28)29)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8H2,1-4H3

InChI Key

JEBVWXUCXLPKHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CC(C)C)O)O

Origin of Product

United States

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